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Compound of Interest

Compound Name: Miscanthoside

Cat. No.: B8231043

Get Quote

Executive Summary & Chemical Identity
Miscanthoside is a flavanone glycoside predominantly isolated from the genus Miscanthus

(e.g., Miscanthus sinensis). While often overshadowed by the high-volume lignocellulosic

biomass of the plant, Miscanthoside represents a high-value secondary metabolite with

significant antioxidant potential.

Trivial Name: Miscanthoside

IUPAC Name: (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-

6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]

Common Chemical Name: Eriodictyol 7-O-

-D-glucoside

Chemical Formula: C

H

O
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[1][2]

Molecular Weight: 450.39 g/mol

Aglycone: Eriodictyol (5,7,3',4'-tetrahydroxyflavanone)

Glycone: D-Glucose

Scientific Rationale for Elucidation: The structural characterization of Miscanthoside requires

distinguishing it from its unsaturated flavone analog (Luteolin-7-O-glucoside) and its

disaccharide analog (Eriocitrin). The primary challenge lies in establishing the saturation of the

C2-C3 bond (flavanone vs. flavone) and the regiospecificity of the glycosidic linkage.

Isolation Strategy: From Biomass to Purity
Objective: To isolate >95% pure Miscanthoside from Miscanthus aerial parts while preventing

glycoside hydrolysis.

Extraction Logic
Flavonoid glycosides are polar. The use of 70-80% Methanol (MeOH) or Ethanol (EtOH) is

critical.

Causality: 100% water extracts excessive polysaccharides (pectin/mucilage), complicating

downstream chromatography. 100% organic solvent (CHCl

) fails to solubilize the glycoside. 70% MeOH strikes the balance, extracting the glycoside
while precipitating proteins and some polysaccharides.

Fractionation Protocol (Step-by-Step)
Crude Extraction: Macerate air-dried Miscanthus leaves in 70% MeOH (1:10 w/v) for 24h at

room temperature. Avoid boiling to prevent thermal degradation of the sugar moiety.

Liquid-Liquid Partitioning:

Concentrate filtrate in vacuo to an aqueous suspension.

Wash 1 (Hexane): Removes chlorophyll and non-polar lipids. Discard organic layer.
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Wash 2 (Ethyl Acetate): Extracts aglycones and less polar polymethoxylated flavonoids.

Miscanthoside remains in the aqueous phase.

Extraction (n-Butanol): Extract the aqueous phase with n-Butanol (saturated with water).

Miscanthoside partitions into the Butanol phase.

Solid Phase Extraction (SPE):

Load Butanol fraction onto a Polyamide-6 or Diaion HP-20 column.

Elution Gradient: H

O

30% MeOH

70% MeOH

100% MeOH.

Target Fraction: Miscanthoside typically elutes in the 30-50% MeOH window due to its

monoglycosidic nature.

Visualization of Workflow
The following diagram illustrates the logical flow of isolation and identification.
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Caption: Figure 1. Bio-guided fractionation workflow for the isolation of Miscanthoside from

Miscanthus sinensis.

Structural Elucidation Suite
Objective: To rigorously define the planar structure and stereochemistry.
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Mass Spectrometry (MS)
Technique: LC-ESI-QTOF-MS (Negative Mode).

Rationale: Phenolic hydroxyls ionize best in negative mode ([M-H]

).

Observed Data:

Molecular Ion:m/z 449.1089 [M-H]

(Calc. for C

H

O

).

MS

Fragmentation:

m/z 287 [Aglycone-H]

: Loss of 162 Da indicates a hexose moiety (Glucose/Galactose).

m/z 151 and m/z 135: Retro-Diels-Alder (RDA) fragments characteristic of the flavonoid

C-ring cleavage.

Diagnostic Value: Confirms the mass of the aglycone (Eriodictyol, MW 288) and the

presence of a hexose.

Nuclear Magnetic Resonance (NMR)
This is the definitive step. Solubilize 5-10 mg in DMSO-

.

A. Aglycone Identification (Flavanone Skeleton)
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The saturation of the C ring is the key differentiator from Flavones (like Luteolin).

H-2 (Chiral Center): Resonates as a doublet of doublets (dd) at

~5.3 ppm.

H-3 (Methylene): Appears as two distinct multiplets (H-3ax, H-3eq) at

~2.7 and ~3.1 ppm.

Note: In Flavones (unsaturated), H-3 appears as a singlet around

6.5-6.8 ppm. The presence of the ABX system at H-2/H-3 confirms the Flavanone
skeleton.

B. Aromatic Substitution Pattern
Ring A (5,7-dihydroxy): Two meta-coupled doublets (

Hz) at

~5.9 (H-6) and

~6.1 (H-8).

Shift Logic: The glycosylation at C-7 causes a paramagnetic shift (downfield) of the ortho

protons (H-6, H-8) compared to the free aglycone.

Ring B (3',4'-dihydroxy): ABX system.

H-2' (

~6.9, d,

Hz).

H-5' (

~6.7, d,

Hz).
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H-6' (

~6.8, dd,

Hz).

C. Sugar Moiety & Linkage
Anomeric Proton (H-1''):

~5.0 ppm, doublet.

Coupling Constant (

): A

value of 7.0 - 8.0 Hz confirms the

-configuration. (

-anomers typically show

Hz).

HMBC Correlation: A strong cross-peak between H-1'' (Sugar) and C-7 (Aglycone,

~163-165 ppm) proves the glycoside is attached at the 7-position.

Acid Hydrolysis (Self-Validation)
To confirm the sugar identity absolutely:

Reflux 2 mg of Miscanthoside in 2M HCl (1h).

Extract aglycone with EtOAc (Analyze via HPLC vs Eriodictyol standard).

Neutralize aqueous phase; analyze via TLC or GC-MS (after silylation).

Result: Aqueous phase matches D-Glucose standard.

Quantitative Data Summary
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Structural Feature

H NMR (

ppm, DMSO-

)

C NMR (

ppm)

Diagnostic
Interpretation

C-2 5.38 (dd, J=12, 3 Hz) 78.8
Chiral center of

Flavanone

C-3 3.20 (m), 2.75 (dd) 42.1
Methylene; confirms

saturation

C-4 - 196.5 Carbonyl ketone

C-6 5.95 (d, J=2 Hz) 96.2
Ring A (meta-

coupling)

C-8 6.15 (d, J=2 Hz) 95.4
Ring A (meta-

coupling)

C-1'' (Sugar) 4.98 (d, J=7.5 Hz) 99.8 -D-Glucoside

anomeric

C-2' 6.89 (d, J=2 Hz) 114.3
Ring B (Catechol

moiety)

Analogs and Differentiation
In drug development, distinguishing Miscanthoside from its analogs is vital for IP and

bioactivity claims.

Miscanthoside vs. Eriocitrin
Eriocitrin: Eriodictyol 7-O-

-Rutinoside (found in lemon).

Differentiation:

MS: Eriocitrin MW = 596. Miscanthoside MW = 450.[1][2]
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NMR: Eriocitrin shows a secondary methyl doublet (

~1.1 ppm) from the Rhamnose unit. Miscanthoside lacks this methyl signal.

Miscanthoside vs. Luteolin-7-O-Glucoside
Luteolin-7-Glc: The Flavone analog (unsaturated C2-C3).

Differentiation:

UV: Luteolin derivatives show a stronger Band I absorbance (~350 nm). Miscanthoside
(Flavanone) has a very weak Band I and strong Band II (~285 nm).

NMR: Luteolin lacks the H-3 methylene multiplets and the H-2 chiral proton. Instead, it

shows a singlet H-3 at

~6.7.

Miscanthoside vs. Tricin Glycosides
Tricin: 3',5'-dimethoxy-4'-hydroxyflavone. Very common in Miscanthus.

Differentiation:

NMR: Tricin derivatives show a strong singlet for two equivalent methoxy groups (

~3.8 ppm, 6H). Miscanthoside has no methoxy signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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